

An In-depth Technical Guide to the Pharmacological Profile of PNU-142300

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Compound of Interest

Compound Name: PNU 142300

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Introduction

PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid. While devoid of antibacterial properties, the pharmacological profile of PNU-142300 is of significant interest to the scientific community, particularly in the context of drug safety and toxicology. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and toxicological implications of PNU-142300. The accumulation of this metabolite, especially in patients with renal impairment, has been linked to an increased risk of linezolid-induced hematological adverse events, most notably thrombocytopenia[1][2][3]. Understanding the pharmacological profile of PNU-142300 is therefore crucial for the safe and effective use of linezolid.

Metabolism and Pharmacokinetics

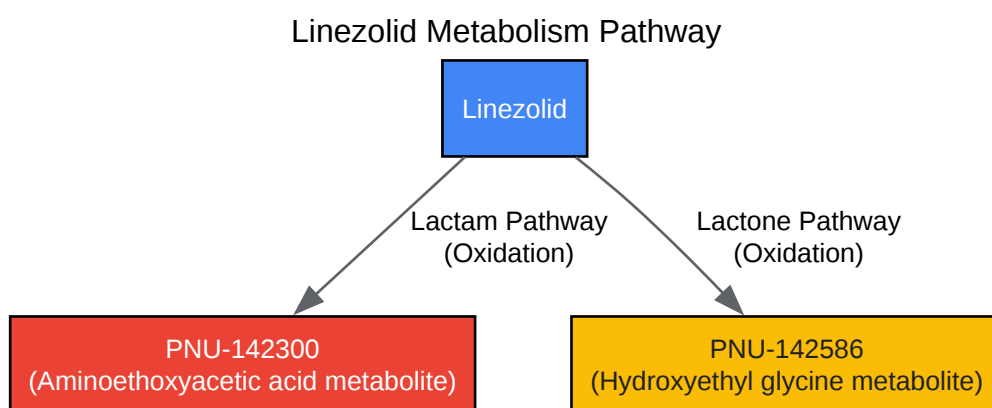
Linezolid is metabolized in the liver via oxidation of its morpholine ring, leading to the formation of two main inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine metabolite)[1][4]. The formation of PNU-142300 occurs through the lactam pathway[1]. Notably, this metabolic process is not dependent on the cytochrome P450 enzyme system[3][5].

The pharmacokinetic properties of PNU-142300 are significantly influenced by renal function. In individuals with normal renal function, PNU-142300 is efficiently cleared. However, in

patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in the plasma[2][6].

Linezolid Metabolism Pathway

The following diagram illustrates the metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586.



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Linezolid Metabolism to its Primary Inactive Metabolites.

Quantitative Pharmacokinetic Data

The table below summarizes the serum concentrations of PNU-142300 in patients with and without renal impairment, highlighting the significant accumulation in the former group.

Patient Group	Median PNU-142300 Concentration (mg/L) [IQR]	Fold Increase in Renal Impairment	Reference
No Renal Impairment	1.6 [0.8–3.1]	-	[2]
Renal Impairment	5.2 [3.8–10.9]	3.3	[2]

Pharmacological Activity

PNU-142300 is considered a pharmacologically inactive metabolite with no clinically significant antibacterial activity[1]. Its primary relevance lies in its toxicological profile rather than any therapeutic effect.

Toxicological Profile

The accumulation of PNU-142300 is a key factor in the development of linezolid-induced hematological toxicity, particularly thrombocytopenia[1][7]. The risk of this adverse event is heightened in patients with renal insufficiency due to the increased systemic exposure to the metabolite[2][3].

Association with Thrombocytopenia

Clinical studies have established a correlation between elevated PNU-142300 concentrations and the incidence of thrombocytopenia. A defined concentration threshold has been identified as a risk factor for this adverse event.

Adverse Event	PNU-142300 Concentration Threshold (mg/L)	Associated Risk	Reference
Thrombocytopenia	> 3.6	Increased risk of developing thrombocytopenia	[1]

While PNU-142300 itself is inactive, in silico studies have suggested that it, along with linezolid and its other major metabolite, may have potential off-target interactions with host proteins. One such study identified DNA topoisomerase 2-alpha (TOP2A) as a potential target, which has been associated with hematologic toxicity[8]. This suggests a potential mechanistic basis for the observed toxicities, although further experimental validation is required.

Experimental Protocols

The quantification of PNU-142300 in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS) is the most common and robust analytical method employed for this purpose[9][10][11].

UPLC-MS/MS Quantification of PNU-142300 in Human Serum

The following protocol provides a detailed methodology for the determination of PNU-142300 concentrations in human serum.

5.1.1. Sample Preparation

- To 100 μ L of human serum, add an internal standard (e.g., tedizolid or a stable isotope-labeled PNU-142300)[9][10].
- Precipitate proteins by adding 200 μ L of acetonitrile[10].
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[10].
- Transfer the supernatant to a clean tube for analysis.

5.1.2. Chromatographic Conditions

- UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[9].
- Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm \times 50 mm, 1.7 μ m)[9][11].
- Mobile Phase A: 0.1% formic acid in water[9].
- Mobile Phase B: Acetonitrile[9].
- Flow Rate: 0.40 mL/min[9].
- Gradient Elution: A typical gradient would involve a rapid increase in the proportion of Mobile Phase B to elute the analyte, followed by re-equilibration[9].

- Column Temperature: 40°C[9].
- Injection Volume: 0.2 µL[9].

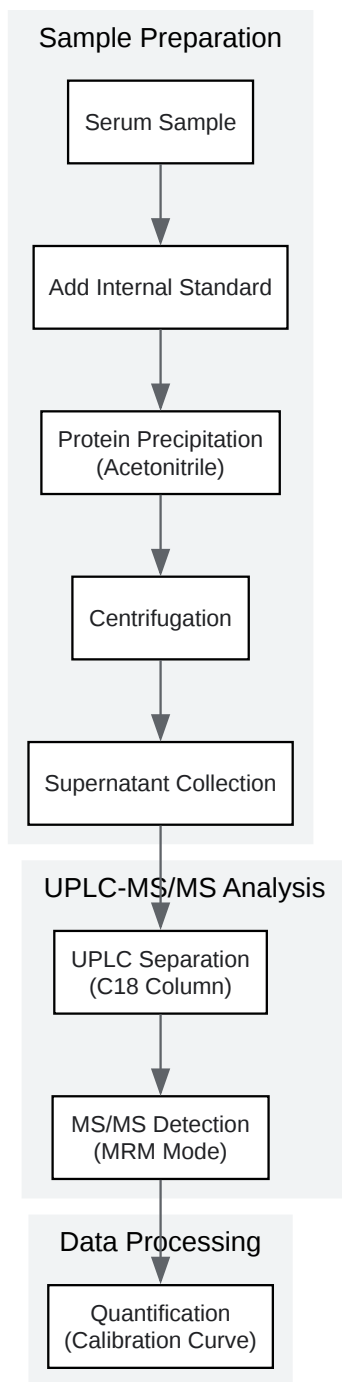
5.1.3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ-S) [9].
- Ionization Mode: Positive Electrospray Ionization (ESI+)[9].
- Detection Mode: Multiple Reaction Monitoring (MRM)[9].
- MRM Transition for PNU-142300:m/z 369.96 → 327.98[9].
- Cone Voltage: 30 V[9].
- Collision Energy: 15 eV[9].

Experimental Workflow for PNU-142300 Quantification

The diagram below outlines the key steps in the bioanalytical workflow for the quantification of PNU-142300 in serum samples.

UPLC-MS/MS Workflow for PNU-142300 Quantification



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Workflow for quantifying PNU-142300 in serum.

Conclusion

In summary, PNU-142300 is a pharmacologically inactive metabolite of linezolid that plays a critical role in the safety profile of the parent drug. Its accumulation, particularly in patients with compromised renal function, is a significant risk factor for the development of hematological toxicities such as thrombocytopenia. The monitoring of PNU-142300 plasma concentrations using validated bioanalytical methods like UPLC-MS/MS is a valuable tool for mitigating these risks and optimizing linezolid therapy. Further research into the potential off-target interactions of PNU-142300 may provide a more complete understanding of the mechanisms underlying its associated toxicities.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
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